Dichlorodiphenylsilane

Catalog No.
S605578
CAS No.
80-10-4
M.F
C12H10Cl2Si
M. Wt
253.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorodiphenylsilane

CAS Number

80-10-4

Product Name

Dichlorodiphenylsilane

IUPAC Name

dichloro(diphenyl)silane

Molecular Formula

C12H10Cl2Si

Molecular Weight

253.19 g/mol

InChI

InChI=1S/C12H10Cl2Si/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

OSXYHAQZDCICNX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl

solubility

Soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene

Synonyms

Dichlorodiphenylsilane; Diphenylsilicon Dichloride; Diphenylsilyl Dichloride; NSC 77110; TSL 8062

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl

The exact mass of the compound Dichlorodiphenylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, ethyl ether, acetone, carbon tetrachloride and benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77110. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorodiphenylsilane is a difunctional organosilicon monomer essential for synthesizing silicone polymers where enhanced thermal stability, high refractive index, and radiation resistance are required. Its two phenyl groups and two chlorine atoms allow for controlled polymerization into linear or cyclic polydiphenylsiloxanes and copolymers. Unlike aliphatic analogs, the incorporation of bulky phenyl groups into the polysiloxane backbone fundamentally alters material properties, making this compound a critical choice for advanced optical, electronic, and high-temperature applications.

Substituting Dichlorodiphenylsilane with seemingly similar compounds leads to critical performance failures. Using dimethyldichlorosilane, the most common chlorosilane, results in polymers with significantly lower thermal stability and a lower refractive index, unsuitable for high-temperature or optical applications. Opting for a trifunctional precursor like phenyltrichlorosilane introduces a third reactive site, causing extensive cross-linking; this yields rigid, often insoluble resins instead of the flexible, processable linear polymers typically desired from a difunctional monomer. Replacing the highly reactive chloro groups with alkoxy groups, as in diphenyldimethoxysilane, drastically reduces the hydrolysis rate, requiring different catalysts and process conditions, and altering the final polymer structure. Therefore, for applications requiring a balance of processability, thermal resistance, and specific optical properties, Dichlorodiphenylsilane is the specific and necessary choice.

Precursor for Polymers with Superior Thermal Stability

Polymers derived from Dichlorodiphenylsilane exhibit significantly higher thermal stability compared to those made from the common substitute, dimethyldichlorosilane. Thermogravimetric analysis (TGA) shows that the onset of decomposition for polydimethylsiloxane (PDMS) occurs between 300-350°C. In contrast, polysiloxanes incorporating diphenylsiloxy units, derived from Dichlorodiphenylsilane, demonstrate stability at much higher temperatures, often with decomposition initiated above 420°C.

Evidence DimensionOnset of Thermal Decomposition (TGA)
Target Compound Data>420 °C (for derived polydiphenylsiloxane)
Comparator Or BaselinePolydimethylsiloxane (from dimethyldichlorosilane): 300-350 °C
Quantified DifferenceOver 70-120 °C increase in thermal stability
ConditionsThermogravimetric Analysis (TGA) in an inert atmosphere.

This quantifiable increase in thermal stability is critical for formulating lubricants, elastomers, and resins intended for high-temperature service environments where standard silicones would fail.

Enables Formulation of High Refractive Index Optical Materials

The inclusion of phenyl groups from Dichlorodiphenylsilane is a standard industrial method for increasing the refractive index (RI) of silicone polymers. Pure polydimethylsiloxane (PDMS) has a low refractive index of approximately 1.404. By copolymerizing with diphenylsiloxane units, the refractive index can be linearly increased. For example, a copolymer with a 1.0 mole fraction of diphenylsiloxane units can achieve a refractive index of 1.582, a significant increase essential for optical applications like LED encapsulation and high-performance lenses.

Evidence DimensionRefractive Index (ηD)
Target Compound Data1.582 (for derived pure polydiphenylsiloxane)
Comparator Or BaselinePolydimethylsiloxane (PDMS): ~1.404
Quantified Difference~12.7% increase in refractive index
ConditionsMeasurement on α,ω-vinylsilyl terminated polysiloxane resins.

For optical engineering, this compound is a required precursor to match the refractive index of other components, minimizing light loss and improving the efficiency of optical devices.

Controlled Reactivity for Predictable Polymerization Processes

Dichlorodiphenylsilane exhibits more controlled reactivity compared to highly reactive analogs like dimethyldichlorosilane. Due to the steric hindrance from its two bulky phenyl groups, its rate of hydrolysis is significantly slower. While dimethyldichlorosilane reacts very rapidly with water, often uncontrollably, the moderated reactivity of Dichlorodiphenylsilane allows for more precise control over the polycondensation process, leading to better-defined polymer structures and molecular weights. This is a key processability advantage in syntheses where reaction rate management is crucial.

Evidence DimensionRelative Hydrolysis Rate
Target Compound DataSlower, more controlled
Comparator Or BaselineDimethyldichlorosilane: Vigorous, rapid reaction with water
Quantified DifferenceQualitatively significant reduction in reaction rate, enabling better process control
ConditionsHydrolytic polycondensation in a solvent system.

This predictable reactivity reduces the risk of runaway reactions and gelation, enabling more consistent, reproducible, and scalable manufacturing of specialty silicones.

Manufacturing of High-Temperature Resistant Silicone Fluids and Elastomers

As a direct consequence of its ability to impart superior thermal stability, Dichlorodiphenylsilane is the precursor of choice for producing phenyl-containing silicone fluids and elastomers. These materials are specified for use as high-temperature heat transfer fluids, dielectric coolants, and long-service-life seals and gaskets in the automotive and aerospace industries where components must perform reliably at temperatures exceeding 250°C.

Synthesis of High Refractive Index Resins for LED Encapsulation and Optical Adhesives

The significant increase in refractive index provided by the diphenylsiloxy units makes Dichlorodiphenylsilane essential for synthesizing optical-grade silicone resins. These resins are used to encapsulate high-power LED chips, where matching the refractive index of the semiconductor material maximizes light extraction efficiency. They are also formulated into optical adhesives and coatings to minimize reflection losses at interfaces.

Precursor for Phenyl-Functionalized Polymers in Advanced Electronics

The controlled reactivity and unique properties derived from Dichlorodiphenylsilane make it a valuable monomer for synthesizing host materials used in organic light-emitting diodes (OLEDs) and as encapsulants for electronic components. The phenyl groups enhance the material's performance and durability in electronic devices.

Physical Description

Diphenyldichlorosilane is a colorless liquid with a pungent odor. It will burn though it may require some effort to ignite. It is decomposed by water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue.
Liquid

Color/Form

Colorless liquid

Boiling Point

579 °F at 760 mm Hg (USCG, 1999)
305.0 °C
305 °C

Flash Point

288 °F (USCG, 1999)
288 °F (142 °C) CC

Vapor Density

8.45 (Air = 1)

Density

1.22 at 77 °F (USCG, 1999)
1.204 g/cu cm at 25 °C

Odor

SHARP, HYDROCHLORIC ACID-LIKE; PUNGENT

Melting Point

-22 °C

UNII

08811ZE689

GHS Hazard Statements

Aggregated GHS information provided by 591 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 442 of 591 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 149 of 591 companies with hazard statement code(s):;
H310 (26.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H411 (61.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Corrosive;Acute Toxic;Environmental Hazard

Other CAS

80-10-4

Wikipedia

Dichlorodiphenylsilane

Use Classification

Fire Hazards -> Corrosives, Reactive - 2nd degree

Methods of Manufacturing

Reaction of powdered silicon and chlorobenzene in the presence of copper powder as catalyst.
Reaction of phenylmagnesium chloride with silicon tetrachloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Benzene, 1,1'-(dichlorosilylene)bis-: ACTIVE
Coproduced with trichlorophenyl silane (Direct Process)

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Diphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates), bases, alcohols, and acids since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, and moisture because toxic and corrosive chloride gases including hydrogen chloride can be produced. Sources of ignition such as smoking and open flames are prohibited where diphenyldichlorosilane is used, handled, or stored in a manner that could create a potential fire or explosion hazard.
All containers, pipes, apparatus, installations, and structures used for manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Last modified: 08-15-2023

Unintentional PCB in chlorophenylsilanes as a source of contamination in environmental samples

Katsunori Anezaki, Takeshi Nakano
PMID: 25634145   DOI: 10.1016/j.jhazmat.2015.01.026

Abstract

This paper discusses the concentrations and congener patterns of PCBs unintentionally present in chlorophenylsilanes. Chlorophenylsilanes are used in the production of silicone-based adhesives and phenyl silicones. The concentration of PCBs in adhesives was found to range from not-detectable concentrations to 40mg/kg. The concentrations of PCBs in trichlorophenylsilane, dichlorodiphenylsilane, chlorotriphenylsilane, and diphenylsilanediol were 0.00072-2.7, 6.5-1,500, 0.019-1.1, and 0.12-120mg/kg, respectively. Dichlorodiphenylsilane and diphenylsilanediol, in particular, had high PCB concentrations. The PCB concentration of some specimens exceeded the 50mg/kg limit set by the transportation regulations of the Stockholm Convention. In the adhesives and chlorophenylsilanes, mono- and di-chlorinated biphenyls were detected in high proportions. The congeners detected in dichlorinated biphenyls had a structure in which one chlorine atom was substituted at each of the two aryls of the biphenyl backbone. This indicated that the chlorobenzene used for synthesizing chlorophenylsilanes undergoes dimerization. The congener and homologue patterns of the adhesives containing PCBs were similar to dichlorodiphenylsilane and diphenylsilanediol. It was concluded that the production of the adhesives is based on these substances. In addition, these results indicate that silicone-based products may become a source of PCBs in the environment, leading to irregular PCB values in environmental analysis.


Supports for reverse-phase high-performance liquid chromatography of large proteins

R V Lewis, A Fallon, S Stein, K D Gibson, S Udenfriend
PMID: 6247937   DOI: 10.1016/0003-2697(80)90291-2

Abstract




Sorption of nonpolar aromatic contaminants by chlorosilane surface modified natural minerals

P Huttenloch, K E Roehl, K Czurda
PMID: 11718339   DOI: 10.1021/es010131f

Abstract

The efficacy of the surface modification of natural diatomite and zeolite material by chlorosilanes is demonstrated. Chlorosilanes used were trimethylchlorosilane (TMSCI), tert-butyldimethylchlorosilane (TBDMSCI), dimethyloctadecylchlorosilane (DMODSCI), and diphenyldichlorosilane (DPDSCI) possessing different headgroups and chemical properties. Silanol groups of the diatomite and zeolite were modified by chemical reaction with the chlorosilanes resulting in a stable covalent attachment of the organosilanes to the mineral surface. The alteration of surface properties of the modified material was proved by measurements of water adsorption capacity, total organic carbon (TOC) content, and thermoanalytical data. The surface modified material showed great stability even when exposed to extremes in ionic strength, pH, and to pure organic solvents. Sorption of toluene, o-xylene, and naphthalene from water was greatly enhanced by the surface modification compared to the untreated materials which showed no measurable sorption of these compounds. The enhanced sorption was dependent on the organic carbon content as well as on chemical characteristics of the chlorosilanes used. Batch sorption experiments showed that the phenyl headgroups of DPDSCI have the best affinity for aromatic compounds. Removal from an aqueous solution of 10 mg/L of naphthalene, o-xylene, and toluene was 71%, 60%, and 30% for surface modified diatomite and 51%, 30%, and 16% for modified clinoptilolite, respectively. Sorption data were well described by the Freundlich isotherm equation, which indicated physical adsorption onto the lipophilic surface rather than partitioning into the surface organic phase. The chlorosilane modified materials have an apparent potential for application in environmental technologies such as permeable reactive barriers (PRB) or wastewater treatment.


Explore Compound Types